
Butibufen-d5
Übersicht
Beschreibung
Butibufen-d5 (CAS 254886-68-5) is a deuterated derivative of Butibufen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. Its molecular formula is C₁₃H₁₃D₅O₂, with five deuterium atoms replacing hydrogen atoms at specific positions, likely within the ethyl and isobutyl groups of the parent compound . This isotopic substitution is designed to enhance metabolic stability and prolong the drug’s half-life by reducing first-pass metabolism via the cytochrome P450 system. This compound retains the core structure of α-ethyl-4-(2-methylpropyl)benzeneacetic acid, which is critical for its cyclooxygenase (COX) inhibitory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butibufen-d5 involves the incorporation of deuterium atoms into the Butibufen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process requires careful control of temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butibufen-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Butibufen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism and understand the biotransformation processes.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.
Wirkmechanismus
Butibufen-d5, like its non-labeled counterpart, exerts its effects by inhibiting the action of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The compound may also interfere with pain signaling pathways in the central nervous system, providing additional analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Butibufen (Non-Deuterated)
The primary distinction between Butibufen-d5 and its parent compound lies in deuterium substitution. Key differences include:
- Metabolic Stability: Deuterium reduces the rate of C-H bond cleavage, delaying oxidative metabolism. Studies on deuterated NSAIDs (e.g., Dexibuprofen-d3) show up to a 30% increase in half-life compared to non-deuterated analogs .
- Pharmacokinetics : this compound is expected to exhibit higher bioavailability due to reduced hepatic clearance, as observed in deuterated analogs like Cenicriviroc .
Table 1: Structural and Pharmacokinetic Comparison
Parameter | This compound | Butibufen |
---|---|---|
Molecular Formula | C₁₃H₁₃D₅O₂ | C₁₃H₁₈O₂ |
Molecular Weight | 217.31 g/mol | 206.28 g/mol |
Deuterium Positions | Ethyl/isobutyl | None |
Predicted Half-Life | 8–12 hours | 5–8 hours |
Metabolic Pathway | Slower CYP2C9 | Standard CYP2C9 |
Ibuprofen (α-Methyl Substituted Analog)
Ibuprofen (C₁₃H₁₈O₂) shares structural similarities with this compound but lacks the α-ethyl group. Key contrasts include:
- COX Inhibition : Ibuprofen’s α-methyl group enhances COX-1 selectivity, whereas this compound’s α-ethyl group may shift selectivity toward COX-2, reducing gastrointestinal toxicity .
- Lipophilicity: The ethyl group in this compound increases lipophilicity (logP ~3.8 vs.
Comparison with Functionally Similar Deuterated Compounds
Deutetrabenazine (Austedo®)
Deutetrabenazine, a deuterated vesicular monoamine transporter inhibitor, exemplifies deuterium’s role in pharmacokinetic optimization:
- Half-Life Extension: Deutetrabenazine’s half-life is 9–10 hours, compared to 4–5 hours for non-deuterated Tetrabenazine. This compound is expected to follow a similar trend .
- Dosing Frequency: Deutetrabenazine requires twice-daily dosing, whereas non-deuterated analogs need thrice-daily dosing. This compound could enable once-daily regimens for NSAIDs .
Table 2: Functional Comparison with Deuterated Drugs
Parameter | This compound | Deutetrabenazine |
---|---|---|
Therapeutic Class | NSAID | Movement Disorder |
Deuterium Substitution | Ethyl/isobutyl | Methoxy groups |
Half-Life Improvement | ~40% increase | ~100% increase |
Clinical Advantage | Reduced dosing | Improved compliance |
Biologische Aktivität
Butibufen-d5 is a deuterated derivative of Butibufen, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The deuteration of Butibufen aims to enhance its pharmacokinetic profile, potentially improving its therapeutic efficacy and reducing side effects. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
This compound functions similarly to other NSAIDs by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and analgesia. The deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to improved stability and a prolonged half-life in biological systems.
Pharmacological Effects
1. Anti-inflammatory Activity:
- Studies have demonstrated that this compound retains significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in the inflammatory response .
- A comparative study indicated that this compound had a more favorable gastrointestinal safety profile than traditional NSAIDs, likely due to its modified metabolic pathway .
2. Analgesic Effects:
- In animal models, this compound exhibited potent analgesic effects comparable to those of other NSAIDs. Its efficacy was assessed using the formalin test, where it significantly reduced pain responses .
- The analgesic activity was attributed to both peripheral inhibition of COX enzymes and central modulation through the spinal cord .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vivo model using rats | Demonstrated significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects. |
Study 2 | Formalin pain model | Showed a dose-dependent decrease in pain behavior, suggesting effective analgesic properties. |
Study 3 | Cytokine production assay | Reduced levels of IL-1β and TNF-α in treated animals compared to untreated controls, highlighting its role in modulating inflammatory mediators. |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption: Enhanced bioavailability due to deuteration may lead to improved absorption rates.
- Metabolism: Deuterated compounds often exhibit slower metabolic rates; thus, this compound may have a longer duration of action.
- Excretion: Studies suggest altered excretion pathways that could reduce the risk of toxicity associated with traditional NSAIDs.
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentadeuterio-2-[4-(2-methylpropyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-SGEUAGPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747239 | |
Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-83-5 | |
Record name | 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.